2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18506023
InChI: InChI=1S/C23H28NO2.ClHO4/c1-15-12-16(2)22-18(13-15)24(5)21(23(22,3)4)11-9-17-8-10-19(25-6)20(14-17)26-7;2-1(3,4)5/h8-14H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b11-9+;
SMILES:
Molecular Formula: C23H28ClNO6
Molecular Weight: 449.9 g/mol

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate

CAS No.:

Cat. No.: VC18506023

Molecular Formula: C23H28ClNO6

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate -

Specification

Molecular Formula C23H28ClNO6
Molecular Weight 449.9 g/mol
IUPAC Name 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium;perchlorate
Standard InChI InChI=1S/C23H28NO2.ClHO4/c1-15-12-16(2)22-18(13-15)24(5)21(23(22,3)4)11-9-17-8-10-19(25-6)20(14-17)26-7;2-1(3,4)5/h8-14H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b11-9+;
Standard InChI Key UKBSZXQBPGXIKP-LBEJWNQZSA-M
Isomeric SMILES CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)/C=C/C3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O
Canonical SMILES CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)C=CC3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O

Introduction

Chemical Structure and Molecular Characteristics

The compound belongs to the indolium class, featuring a cationic indole core substituted with methyl groups, a vinyl-linked 3,4-dimethoxyphenyl moiety, and a perchlorate counterion. Its molecular formula is C₂₃H₂₈ClNO₆, with a molecular weight of 449.9 g/mol . The IUPAC name, 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium perchlorate, reflects its stereochemistry and substituent arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₂₈ClNO₆
Molecular Weight449.9 g/mol
CAS Number132950-70-0
IUPAC Name2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium perchlorate
SMILES NotationCC1=CC(=C2C(=C1)N+C)C.[O-]Cl(=O)(=O)=O

The planar indole core and ethylene bridge facilitate π-π stacking and intramolecular charge transfer, critical for its optical behavior . The methyl groups enhance solubility in organic solvents, while the perchlorate anion stabilizes the cationic indolium system .

Synthesis and Chemical Reactivity

The synthesis involves a multi-step process:

  • Condensation: Reacting a methyl-substituted indole derivative with 3,4-dimethoxycinnamaldehyde under acidic conditions forms the ethenyl-linked intermediate.

  • Quaternization: Treating the intermediate with methylating agents (e.g., methyl iodide) yields the indolium cation.

  • Perchlorate Formation: Ion exchange with perchloric acid produces the final compound.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CondensationHCl/EtOH, reflux, 12 hr65–70%
QuaternizationCH₃I, DMF, 60°C, 6 hr80–85%
Anion ExchangeHClO₄, H₂O/Et₂O, 0°C90–95%

The E-configuration of the ethenyl group is confirmed via NMR coupling constants (J = 16 Hz) . Stability studies indicate decomposition above 250°C, with susceptibility to strong oxidizers due to the perchlorate group .

Physicochemical Properties

Optical Properties

The compound exhibits strong absorption in the visible range (λₐᵦₛ ≈ 450–500 nm) and emits fluorescence at 550–600 nm, attributed to its conjugated system . The dimethylamino and methoxy groups act as electron donors, red-shifting absorption compared to simpler indolium derivatives .

Table 3: Spectroscopic Data

PropertyValueMethod
λₐᵦₛ (max)480 nmUV-Vis (MeCN)
λₑₘ (max)580 nmFluorescence
Quantum Yield (Φ)0.45Relative to Rhodamine 6G

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. It remains stable under inert atmospheres but degrades upon prolonged UV exposure .

Applications

Optoelectronics

The compound’s fluorescence and charge transport properties make it suitable for:

  • OLEDs: As an emissive layer dopant, achieving orange-red emission.

  • Nonlinear Optics (NLO): Second-harmonic generation (SHG) due to its non-centrosymmetric crystal structure .

Biological Imaging

As a fluorescent probe, it labels cellular membranes and organelles, with low cytotoxicity at micromolar concentrations.

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